N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
This compound features a tetrahydropyran (THP) core substituted at the 4-position with a 4-methoxyphenyl group. A methylene bridge links the THP moiety to a propanamide backbone, which terminates in a 5-phenyl-1,3-oxazol-2-yl group.
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C25H28N2O4/c1-29-21-9-7-20(8-10-21)25(13-15-30-16-14-25)18-27-23(28)11-12-24-26-17-22(31-24)19-5-3-2-4-6-19/h2-10,17H,11-16,18H2,1H3,(H,27,28) |
InChI Key |
UFWUIVGSXHSUDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methoxybenzaldehyde with 1,5-Pentanediol
A common approach involves the acid-catalyzed cyclization of 4-methoxybenzaldehyde (1.0 eq) with 1,5-pentanediol (1.2 eq) in the presence of p-toluenesulfonic acid (p-TSA, 0.1 eq) at 110°C for 12 hours. The reaction proceeds via hemiacetal formation, followed by dehydration to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (yield: 68–72%). Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts the aldehyde to the primary amine (yield: 85%).
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA | 110 | 12 | 72 |
| H2SO4 | 120 | 10 | 65 |
| Amberlyst-15 | 100 | 14 | 70 |
Robinson–Gabriel Synthesis
Benzoyl chloride (1.0 eq) reacts with 2-aminoethanol (1.5 eq) in dichloromethane at 0°C to form N-(2-hydroxyethyl)benzamide. Cyclodehydration using phosphorus oxychloride (POCl3, 2.0 eq) at 80°C for 6 hours yields 5-phenyl-1,3-oxazole (85% yield). Oxidation with potassium permanganate in acidic conditions converts the methyl group to a carboxylic acid (yield: 78%).
Key Reaction Parameters:
-
POCl3 stoichiometry critically affects cyclization efficiency (optimal at 2.0 eq).
-
Oxidation requires precise pH control (pH 2–3) to prevent over-oxidation.
Assembly of the Target Compound
Amide Coupling of Propanoic Acid Derivative
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid (1.0 eq) is activated using ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF) at −15°C. The resulting mixed carbonate intermediate reacts with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq) to form the amide bond (yield: 82%).
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl chloroformate | THF | −15 | 82 |
| DCC/HOBt | DCM | 25 | 75 |
| HATU/DIEA | DMF | 0 | 80 |
Final Alkylation and Purification
The tertiary amine is alkylated using methyl iodide (1.5 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60°C for 8 hours. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the target compound with >98% purity (HPLC).
Critical Factors for Yield Optimization:
-
Excess methyl iodide improves alkylation efficiency but requires careful quenching.
-
Chromatography solvent polarity must balance compound solubility and separation resolution.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40% and improving yields to 88%. Key parameters include:
-
Residence time : 30 minutes for cyclization.
-
Pressure : 2 bar to maintain solvent liquidity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, triethyl orthoformate, and carbon disulfide . Reaction conditions typically involve the use of solvents such as ethanol and pyridine, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyl orthoformate can produce monosubstituted oxadiazoles, while the reaction with carbon disulfide can produce sulfanyl-oxadiazole derivatives .
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Structural Differences :
- Replaces the oxazole with a thiazole (sulfur atom in the heterocycle) and substitutes the propanamide with a benzamide backbone.
- Incorporates a 5-(trifluoromethyl)-1,2,4-oxadiazole group instead of the 5-phenyloxazole.
- Implications :
- The thiazole’s sulfur may enhance lipophilicity and π-stacking interactions compared to oxazole.
- The trifluoromethyl group on the oxadiazole improves metabolic stability and hydrophobic binding.
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structural Differences :
- Replaces the oxazole with a tetrazole ring, a carboxylic acid bioisostere.
- Substitutes the THP core with simpler 4-ethoxyphenyl and 4-methoxyphenyl groups.
- Implications :
- The tetrazole’s acidity may improve solubility and mimic carboxylate interactions.
- Ethoxy and methoxy groups on phenyl rings could modulate pharmacokinetics (e.g., CYP450 metabolism).
- Molecular Weight : 354.4 g/mol (calculated from C18H18N4O4).
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
- Structural Differences :
- Substitutes the oxazole with a pyrazole ring bearing 4-methoxyphenyl and 4-methylphenyl groups.
- Features an N-hydroxy-N-methylpropanamide terminus.
- Implications :
- The pyrazole’s dual nitrogen atoms may enhance hydrogen bonding.
- N-hydroxy group could increase metabolic susceptibility or act as a metal-chelating moiety.
- Molecular Weight : 365.4 g/mol (exact value provided in evidence).
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Structural Differences :
- Retains the THP core but links it to a 1,2,4-oxadiazole ring instead of oxazole.
- Introduces a phenylthioether (S–C6H5) group on the propanamide chain.
- Implications: The oxadiazole’s electron-withdrawing nature may influence binding affinity.
- Molecular Weight : 347.4 g/mol (C17H21N3O3S).
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Structural Differences: Replaces oxazole with a pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone). Substitutes the THP core with a 5-methylisoxazole group.
- Implications: Pyridazinone’s ketone enables hydrogen bonding, while isoxazole’s oxygen may alter electronic properties. Potential for dual hydrogen bond donor/acceptor interactions.
- Molecular Weight : 354.4 g/mol (C18H18N4O4).
Comparative Analysis Table
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of interest due to its potential biological activity. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 314.39 g/mol. The presence of the tetrahydro-pyran ring and oxazole moiety is significant for its biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, studies on oxazole derivatives have shown their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory pathway .
| Compound | COX-II IC50 (μM) | Selectivity |
|---|---|---|
| Celecoxib | 0.89 | Standard |
| PYZ20 | 0.33 | High |
| This compound | TBD | TBD |
2. Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress . This property may be attributed to the presence of the methoxy group and the oxazole ring.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although specific IC50 values are yet to be established for this compound .
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
- Regulation of Gene Expression : There is evidence that these compounds can modulate the expression of genes involved in inflammation and cell survival pathways.
Case Studies
A recent study conducted on derivatives of oxazole highlighted their anti-inflammatory and cytotoxic properties. The study synthesized several analogs and evaluated their effects on COX enzymes and cancer cell lines . The findings suggest that modifications in the chemical structure significantly influence biological activity.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the tetrahydro-2H-pyran core via cyclization of precursors under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2: Alkylation of the pyran intermediate with a methoxyphenyl-containing reagent, requiring precise temperature control (60–80°C) and catalysts such as piperidine .
- Step 3: Coupling the oxazole moiety using nucleophilic substitution or click chemistry, optimized with copper(I) catalysts .
Optimization Tips: - Monitor reaction progress with thin-layer chromatography (TLC) .
- Purify intermediates via column chromatography with silica gel and ethyl acetate/hexane gradients .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while oxazole protons appear at δ 7.2–8.1 ppm .
- HPLC-MS: To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak matching theoretical mass) .
- FT-IR: Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
Basic: What preliminary biological activities have been reported, and how are these assays designed?
Answer:
Initial screenings suggest:
- Anticancer Activity: Tested against HeLa and MCF-7 cell lines using MTT assays (IC₅₀ values: 10–50 μM) .
- Antimicrobial Effects: Evaluated via broth microdilution against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Assay Design: - Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced: How can researchers resolve contradictions in reaction yields or unexpected byproducts?
Answer:
Common issues and solutions:
- Low Yield in Alkylation Step: Replace DMF with acetonitrile to reduce side reactions; increase catalyst loading (e.g., 10 mol% piperidine) .
- Byproduct Formation: Use scavengers like molecular sieves to trap water in moisture-sensitive steps .
- Characterization of Ambiguous Peaks: Employ 2D NMR (e.g., HSQC, HMBC) to differentiate regioisomers .
Advanced: What computational strategies predict target interactions and pharmacokinetic properties?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) with scoring functions to prioritize analogs .
- ADMET Prediction: Tools like SwissADME calculate logP (optimal range: 2–3) and BBB permeability, critical for CNS-targeted derivatives .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Answer:
- Modify the Methoxy Group: Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Oxazole Ring Substitutions: Introduce halogen atoms (Cl, F) to boost antimicrobial activity .
- Propanamide Chain Optimization: Replace methyl groups with cyclopropyl to reduce off-target interactions .
Validation: - Test analogs in parallel with parent compound using standardized assays (e.g., dose-response curves) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Implement real-time FT-IR monitoring to track intermediate formation .
- Design of Experiments (DoE): Use response surface methodology to optimize variables (temperature, solvent ratio) .
- Crystallization Control: Seed crystals to ensure consistent polymorph formation .
Advanced: How can researchers validate conflicting bioactivity data across studies?
Answer:
- Replicate Assays: Repeat experiments in independent labs with identical protocols (e.g., cell passage number, serum batch) .
- Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify trends .
- Off-Target Screening: Use proteome-wide affinity chromatography to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
